CB1 Receptor Binding Affinity: Class-level Comparison with Rimonabant (SR141716) and Scaffold-related Pyridazine CB1 Ligands
The target compound belongs to the imidazolyl-pyridazine-piperidine-3-carboxamide subclass of CB1 antagonists. Rimonabant (SR141716), the prototypical reference CB1 antagonist, exhibits a Ki of approximately 1–2 nM for human CB1 receptor in radioligand displacement assays [1]. Structurally related pyridazine-based CB1 antagonists from the same patent family have been reported to exhibit sub-micromolar to low nanomolar CB1 binding affinity, though systematic head-to-head data remain proprietary [2]. A structurally distinct but scaffold-related compound (imidazole-pyridazine-sulfonamide class) demonstrated functional CB1 antagonism in cAMP assays with pA2 values of 6.5–7.5, confirming that the imidazolyl-pyridazine core is competent for CB1 receptor engagement [3]. Direct quantitative binding data (Ki, IC50) for the specific N-(3-acetylphenyl) derivative have not been disclosed in the open scientific literature as of the most recent public database updates. This evidence gap should be factored into procurement decisions and experimental design.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly disclosed for this specific compound |
| Comparator Or Baseline | Rimonabant (SR141716): Ki = 1–2 nM (human CB1); structurally related imidazolyl-pyridazine sulfonamides: functional CB1 antagonism pA2 = 6.5–7.5 |
| Quantified Difference | Cannot be calculated; target compound data unavailable |
| Conditions | Radioligand displacement ([3H]CP-55,940 or [3H]SR141716) on human CB1 receptor expressed in CHO or HEK293 cell membranes; functional cAMP inhibition assay |
Why This Matters
Without disclosed binding data, the compound's relative CB1 affinity versus established reference antagonists cannot be quantified, necessitating in-house validation before use in competitive binding or functional assays.
- [1] Rinaldi-Carmona M, Barth F, Héaulme M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters. 1994;350(2-3):240-244. doi:10.1016/0014-5793(94)00773-X View Source
- [2] Cannabinoid receptor ligands and uses thereof. US Patent Application 20040248881 A1. Published 2004-12-09. (Scaffold patent encompassing imidazopyridazine CB1 antagonists). View Source
- [3] Novel sulfenamides and sulfonamides based on pyridazinone and pyridazine scaffolds as CB1 receptor ligand antagonists. (Bibliographic record; all compounds exhibited CB1 antagonist/inverse agonist behavior). View Source
